molecular formula C20H20N6O3 B2960650 4-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide CAS No. 1421584-36-2

4-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Cat. No.: B2960650
CAS No.: 1421584-36-2
M. Wt: 392.419
InChI Key: GEIAXRKTVJYIJP-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide features a benzamide core substituted with a methoxy group at the para position. The phenyl ring is further functionalized with a tetrazole moiety (2H-tetrazol-2-yl) at the 4-position, which is modified by a pyrrolidine-1-carbonyl group at the 5-position of the tetrazole. Key structural attributes include:

  • Tetrazole ring: A nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capabilities.
  • Pyrrolidine carbonyl: Enhances solubility and may influence target binding through conformational flexibility.

Properties

IUPAC Name

4-methoxy-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-29-17-10-4-14(5-11-17)19(27)21-15-6-8-16(9-7-15)26-23-18(22-24-26)20(28)25-12-2-3-13-25/h4-11H,2-3,12-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIAXRKTVJYIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide, identified by its CAS number 1421584-36-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N6O3C_{20}H_{20}N_{6}O_{3}, with a molecular weight of 392.4 g/mol. The structure includes a methoxy group, a pyrrolidine ring, and a tetrazole moiety which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H20N6O3
Molecular Weight392.4 g/mol
CAS Number1421584-36-2

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxicity.

In one study, the presence of a methoxy group was found to enhance the anticancer activity by improving solubility and bioavailability. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly affect the cytotoxic profile against cancer cells .

Neuroprotective Effects

The compound's structural components may also confer neuroprotective effects. Similar benzamide derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy : A study evaluating various benzamide derivatives found that modifications to the aromatic system significantly impacted their efficacy against human glioblastoma U251 cells and human melanoma WM793 cells. The presence of electron-donating groups like methoxy was linked to enhanced activity .
  • Antiviral Screening : In vitro studies on related compounds demonstrated effective inhibition of HBV replication in HepG2 cells, suggesting that structural analogs could be developed for antiviral therapies .

Scientific Research Applications

Unfortunately, information regarding specific applications of the chemical compound "4-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide" is limited in the provided search results. However, based on the information available, we can infer potential applications based on its structural components and similar compounds:

Chemical Properties and Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C20H20N6O3C_{20}H_{20}N_6O_3
  • Molecular Weight: 392.4 g/mol
  • CAS Number: 1421584-36-2
  • SMILES Notation: COc1ccc(C(=O)Nc2ccc(n3nnc(C(=O)N4CCCC4)n3)cc2)cc1COc1ccc(C(=O)Nc2ccc(-n3nnc(C(=O)N4CCCC4)n3)cc2)cc1

Potential Applications and Research Directions
Given the chemical structure and the presence of key moieties, the compound may have potential applications in the following areas:

  • Pharmaceutical Research:
    • Anticonvulsant Activity: Research indicates that tetrazole rings are essential for activity .
    • Anticancer Activity: Thiazole derivatives with methoxy groups have demonstrated anticancer potential .
  • Agrochemicals: Similar compounds might be explored in developing new agrochemicals.
  • Material Science: The compound could be a building block for creating new materials.
  • Angiotensin Receptor Research: Tetrazole derivatives are relevant to Angiotensin Receptor research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Tetrazole vs. Thiadiazole/Oxadiazole Analogues
  • Thiadiazole Derivatives: Example: 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide () The thiadiazole ring introduces sulfur, increasing electronegativity and altering electron distribution compared to tetrazole. This compound exhibits anti-Pseudomonas aeruginosa activity, suggesting that heterocycle electronegativity may influence antimicrobial specificity .
  • This compound shows bacteriostatic effects against E. coli and Enterobacter aerogens, highlighting the role of heterocycles in modulating antibacterial activity .
Feature Tetrazole (Target) Thiadiazole () Oxadiazole ()
Heteroatoms 4 N atoms 2 N, 1 S 3 N, 1 O
Electron Density High Moderate Moderate
Bioactivity Not reported Anti-Pseudomonas Anti-E. coli

Substituent Effects

Benzamide vs. Acetamide Derivatives
  • Acetamide Analogues :
    • Example: 2-Methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide ()
    • Replacing benzamide with acetamide reduces molecular weight (330.34 vs. ~403 for the target) and aromaticity, likely diminishing target engagement but improving solubility .
Methoxy Positioning
  • Para-substituted methoxy groups (as in the target and compounds) are common, optimizing steric accessibility and electronic effects for interactions with enzymes or receptors.

Physicochemical Properties

  • Solubility : The pyrrolidine group may enhance water solubility compared to morpholine derivatives () due to reduced ring size and increased basicity .

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